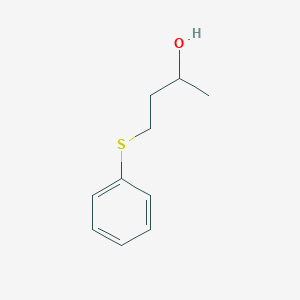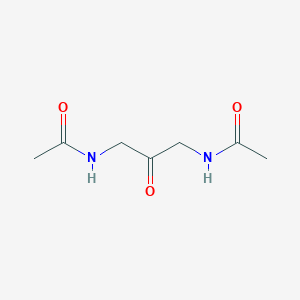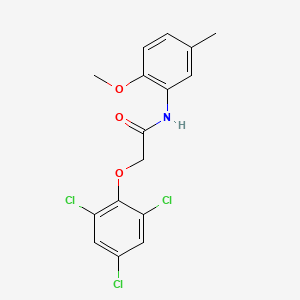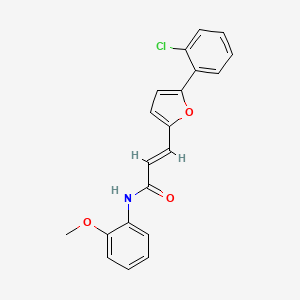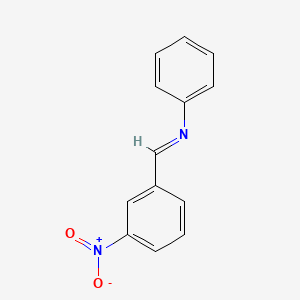![molecular formula C12H14Cl3N3O3 B11950745 N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide: is a synthetic organic compound characterized by the presence of a trichloromethyl group, a nitro-substituted phenyl ring, and a butyramide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide typically involves the following steps:
Nitration of Aniline: The starting material, aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroaniline.
Formation of Trichloromethyl Intermediate: 4-nitroaniline is then reacted with trichloroacetaldehyde under acidic conditions to form the trichloromethyl intermediate.
Amidation: The trichloromethyl intermediate is subsequently reacted with butyric acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide can undergo reduction to form the corresponding amine.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: 4-amino-phenylamino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Butyric acid and 4-nitroaniline.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: In the development of novel polymers and materials with specific properties.
Biological Studies: As a probe to study enzyme interactions and metabolic pathways.
Industrial Chemistry: As an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group and nitro-substituted phenyl ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-acetamide
- N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-propionamide
- N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-isobutyramide
Uniqueness
N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyramide moiety, in particular, differentiates it from other similar compounds and influences its solubility, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C12H14Cl3N3O3 |
|---|---|
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]butanamide |
InChI |
InChI=1S/C12H14Cl3N3O3/c1-2-3-10(19)17-11(12(13,14)15)16-8-4-6-9(7-5-8)18(20)21/h4-7,11,16H,2-3H2,1H3,(H,17,19) |
Clave InChI |
VKYWBURNJNDXCR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



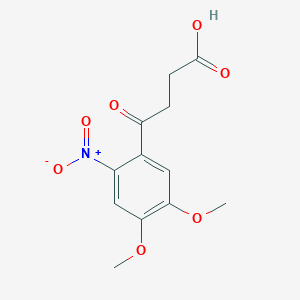
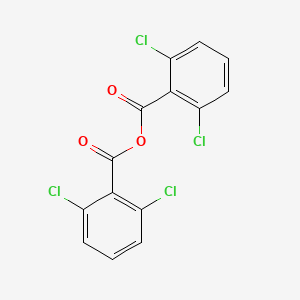
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)
